molecular formula C7H7BClFO2 B7451419 (2-Chloro-3-fluoro-6-methylphenyl)boronic acid

(2-Chloro-3-fluoro-6-methylphenyl)boronic acid

Cat. No. B7451419
M. Wt: 188.39 g/mol
InChI Key: IDFAHLDZRLQXIH-UHFFFAOYSA-N
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Description

(2-Chloro-3-fluoro-6-methylphenyl)boronic acid is a boronic acid derivative that has gained significant attention in scientific research due to its unique properties. It is widely used as a reagent in organic synthesis and has shown potential in various scientific applications.

Mechanism of Action

The mechanism of action of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid is not fully understood. However, it is believed that the boronic acid group in the molecule can form a reversible covalent bond with various biomolecules, such as proteins and enzymes. This interaction can lead to the modulation of the activity of the biomolecule, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2-Chloro-3-fluoro-6-methylphenyl)boronic acid has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the activity of certain inflammatory enzymes, such as cyclooxygenase-2 (COX-2). Additionally, (2-Chloro-3-fluoro-6-methylphenyl)boronic acid has been shown to have antitumor effects by inhibiting the activity of certain enzymes involved in tumor growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid is its versatility in organic synthesis. It can be used in various reactions and has shown excellent yields in the synthesis of various compounds. Additionally, (2-Chloro-3-fluoro-6-methylphenyl)boronic acid is relatively stable and can be stored for extended periods without significant degradation.
However, (2-Chloro-3-fluoro-6-methylphenyl)boronic acid also has certain limitations for lab experiments. It can be challenging to obtain pure (2-Chloro-3-fluoro-6-methylphenyl)boronic acid due to the presence of impurities in the starting materials. Additionally, the reaction conditions for the synthesis of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid can be challenging to optimize, leading to lower yields in some cases.

Future Directions

There are numerous future directions for the research and development of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid. One potential area of research is the development of new catalysts for various reactions using (2-Chloro-3-fluoro-6-methylphenyl)boronic acid as a ligand. Additionally, the use of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid in drug discovery and development is an area of growing interest. Further research is needed to understand the mechanism of action of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid and its potential applications in various scientific fields.
In conclusion, (2-Chloro-3-fluoro-6-methylphenyl)boronic acid is a boronic acid derivative with significant potential in various scientific research applications. Its unique properties make it a versatile reagent in organic synthesis, and it has shown promising results in the development of new catalysts and drugs. Further research is needed to fully understand the mechanism of action of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid can be achieved through various methods. One of the most commonly used methods involves the reaction between 2-chloro-3-fluoro-6-methylphenyl magnesium bromide and boronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is purified through column chromatography to obtain pure (2-Chloro-3-fluoro-6-methylphenyl)boronic acid.

Scientific Research Applications

(2-Chloro-3-fluoro-6-methylphenyl)boronic acid has shown significant potential in various scientific research applications. It is widely used as a reagent in organic synthesis and has shown promising results in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, (2-Chloro-3-fluoro-6-methylphenyl)boronic acid has been used as a ligand in the development of catalysts for various reactions, such as Suzuki-Miyaura cross-coupling reactions.

properties

IUPAC Name

(2-chloro-3-fluoro-6-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-3-5(10)7(9)6(4)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFAHLDZRLQXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)F)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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